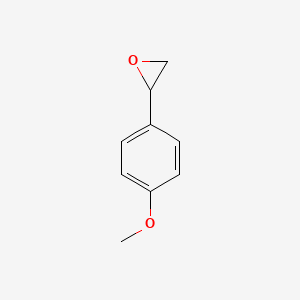

2-(4-Methoxyphenyl)oxirane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72311. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-10-8-4-2-7(3-5-8)9-6-11-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHIWOBUUAPVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6388-72-3 | |

| Record name | Oxirane, (4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006388723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6388-72-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxyphenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-(4-Methoxyphenyl)oxirane

[1][2]

Executive Summary

2-(4-Methoxyphenyl)oxirane (CAS: 3199-69-7), commonly referred to as p-methoxystyrene oxide, acts as a critical chiral probe and intermediate in medicinal chemistry. Distinguished by the electron-donating methoxy group at the para position, this molecule exhibits heightened reactivity at the benzylic carbon compared to unsubstituted styrene oxide. This guide details its physicochemical profile, regioselective ring-opening mechanisms, and a validated synthesis protocol, serving as a reference for researchers investigating epoxide hydrolase (EH) kinetics or synthesizing

Part 1: Physicochemical Specifications[3][4]

The following data aggregates experimental and computed values to establish a baseline for identification and quality control.

| Property | Value | Context/Notes |

| IUPAC Name | This compound | Also: p-Methoxystyrene oxide |

| CAS Registry | 3199-69-7 | |

| Molecular Formula | ||

| Molecular Weight | 150.17 g/mol | |

| Appearance | Colorless to pale yellow liquid | May darken upon oxidation |

| Boiling Point | 110–112 °C | @ 10 mmHg (Reduced pressure required) |

| Density | 1.114 g/cm³ | @ 25 °C |

| Refractive Index | ||

| Solubility | Soluble in DCM, EtOH, DMSO | Hydrolyzes slowly in aqueous acid |

| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen |

Part 2: Reactivity & Mechanistic Insight

The utility of this compound lies in its divergent regioselectivity . The methoxy group (

The Electronic vs. Steric Control Paradox

Unlike aliphatic epoxides, p-methoxystyrene oxide does not follow a simple

-

Acid-Catalyzed (Electronic Control):

-

Mechanism: Protonation of the epoxide oxygen creates a formal positive charge.

-

Effect: The bond between the oxygen and the benzylic carbon (

) weakens.[1] The -

Outcome: Nucleophiles attack the more substituted (benzylic) carbon, despite steric hindrance.

-

-

Base-Catalyzed (Steric Control):

-

Mechanism: The epoxide ring remains unprotonated.

-

Effect: The reaction proceeds via a pure

pathway. -

Outcome: Nucleophiles attack the less substituted (terminal) carbon (

) to minimize steric repulsion.

-

Visualization: Regioselective Pathways

The following diagram illustrates the bifurcation of reaction pathways based on pH conditions.

Caption: Divergent ring-opening pathways. Acidic conditions favor C-alpha attack due to electronic stabilization; basic conditions favor C-beta attack due to steric factors.

Part 3: Protocol – High-Purity Synthesis

Objective: Synthesize this compound from 4-methoxystyrene via Prilezhaev reaction. Scale: 10 mmol basis.

Reagents & Equipment

-

Precursor: 4-Methoxystyrene (Caution: Polymerizes easily; ensure inhibitor is removed or fresh distillation).

-

Oxidant: m-Chloroperoxybenzoic acid (mCPBA), 77% max purity.

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Quench: Sat.

and Sat.

Step-by-Step Methodology

-

Preparation (0 min):

-

Dissolve 4-methoxystyrene (1.34 g, 10 mmol) in 50 mL DCM in a round-bottom flask.

-

Cool to 0 °C using an ice bath. Rationale: Controls the exothermicity of the oxidation and prevents polymerization of the styrene.

-

-

Oxidation (0–2 hours):

-

Add mCPBA (2.5 g, ~11-12 mmol) portion-wise over 15 minutes.

-

Self-Validating Check: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (high

) should disappear, replaced by the epoxide spot (lower -

Allow to warm to room temperature and stir for 2–3 hours.

-

-

Workup (Critical for Purity):

-

Quench: Add 20 mL saturated

. Stir vigorously for 10 mins. Rationale: Reduces unreacted mCPBA to m-chlorobenzoic acid. -

Neutralization: Wash the organic layer with saturated

( -

Drying: Dry organic layer over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

If TLC shows minor impurities, purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1).

-

Note: Distillation is risky due to thermal instability; column chromatography is preferred for small batches.

-

Workflow Diagram

Caption: Synthesis workflow ensuring safe removal of peroxide and acid byproducts before isolation.

Part 4: Biological Applications (Enzymology)[6][7][8][9]

In drug development, this compound serves as a surrogate substrate for characterizing Microsomal Epoxide Hydrolase (mEH).

-

Assay Principle: mEH hydrolyzes the epoxide to the corresponding vicinal diol (1-(4-methoxyphenyl)ethane-1,2-diol).

-

Chiral Discrimination: The enzyme often displays enantioselectivity. Researchers use racemic p-methoxystyrene oxide to determine the kinetic resolution capabilities of wild-type vs. mutant hydrolases.

-

Detection: The reaction rate is typically monitored via HPLC (chiral column) or by colorimetric assays if coupled with periodate oxidation of the resulting diol.

Part 5: Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (0.11 mm min thickness). |

| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles; access to eye wash station. |

| Sensitization | H317: May cause allergic skin reaction | Avoid inhalation of vapors; work in fume hood. |

| Aquatic Toxicity | H411: Toxic to aquatic life | Collect all raffinate as hazardous organic waste. |

Emergency Protocol:

-

Skin Contact: Wash immediately with soap and water. Do not use solvents (enhances absorption).

-

Spill: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98048, this compound. Retrieved from [Link]

-

Organic Syntheses. m-Chloroperoxybenzoic Acid (MCPBA) in Organic Synthesis. (General protocol reference). Retrieved from [Link]

-

Master Organic Chemistry. Epoxide Ring Opening – Acidic vs Basic Conditions. Retrieved from [Link]

-

Carl Roth GmbH. Safety Data Sheet: 4-Methoxyphenol (Precursor Safety). Retrieved from [Link]

Technical Whitepaper: 2-(4-Methoxyphenyl)oxirane

Mechanistic Profiling, Synthetic Utility, and Enzymatic Applications

CAS Number: 6388-72-3 Synonyms: 4-Methoxystyrene oxide, p-Methoxyphenyloxirane, (4-Methoxyphenyl)oxirane Molecular Formula: C₉H₁₀O₂[1][2][3]

Executive Technical Summary

2-(4-Methoxyphenyl)oxirane serves as a critical electrophilic probe in organic synthesis and biocatalysis. Unlike simple aliphatic epoxides, the presence of the para-methoxy group on the phenyl ring introduces a strong electron-donating effect (+M effect). This electronic perturbation significantly destabilizes the epoxide ring, enhancing its reactivity toward nucleophiles and altering the regiochemical outcome of ring-opening reactions.

This guide provides an in-depth analysis of its physicochemical behavior, specific protocols for its synthesis and application in epoxide hydrolase profiling, and the mechanistic logic governing its reactivity.

Physicochemical Profile

The following data consolidates physical properties essential for experimental design and process scaling.

| Property | Value | Experimental Context |

| Molecular Weight | 150.17 g/mol | Stoichiometric calculations |

| Physical State | Colorless to pale yellow liquid | Neat standard |

| Density | 1.109 g/mL (at 25 °C) | Volumetric dosing |

| Boiling Point | ~234 °C (Predicted) | High boiling point requires vacuum distillation for purification |

| LogP | 1.6 - 1.8 | Lipophilicity indicates membrane permeability in cell assays |

| Solubility | DMSO, Ethanol, DCM, Chloroform | Poor water solubility; requires co-solvent for enzymatic assays |

Mechanistic Architecture: Regioselectivity & Electronic Influence

The utility of this compound lies in its regiodivergent reactivity . The p-methoxy group is not merely a bystander; it drives the reaction pathway via resonance stabilization.

The Electronic Effect (The "Why")

In unsubstituted styrene oxide, nucleophilic attack is competing between steric hindrance (favoring

-

Acidic Conditions (SN1-like): Protonation of the epoxide oxygen weakens the C

-O bond. The p-OMe group stabilizes the incipient benzylic carbocation, driving nucleophilic attack almost exclusively to the -

Basic Conditions (SN2): Strong nucleophiles typically attack the less hindered

-carbon . However, the electronic weakening of the C

Visualization: Regiodivergent Pathways

The following diagram illustrates the mechanistic bifurcation based on reaction conditions.

Figure 1: Mechanistic bifurcation of ring-opening pathways driven by the p-methoxy substituent.

Operational Protocols

Protocol A: Synthesis via Prilezhaev Reaction

Objective: Synthesis of this compound from 4-methoxystyrene.

Expertise Note: This reaction is exothermic. The p-methoxy group makes the alkene electron-rich, increasing its reactivity toward mCPBA but also making the product susceptible to acid-catalyzed hydrolysis (opening to the diol) by the m-chlorobenzoic acid byproduct. Buffering is critical.

Materials:

-

4-Methoxystyrene (1.0 eq)[3]

-

m-Chloroperoxybenzoic acid (mCPBA) (1.2 eq, 70-75%)

-

Dichloromethane (DCM) (Anhydrous)

-

Saturated NaHCO₃ solution

-

Saturated Na₂SO₃ solution

Step-by-Step Methodology:

-

Preparation: Dissolve 4-methoxystyrene (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask. Cool to 0 °C using an ice bath.

-

Oxidation: Slowly add mCPBA (12 mmol) portion-wise over 20 minutes. Do not add all at once to prevent thermal runaway.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor via TLC (Hexane/EtOAc 4:1). The alkene spot will disappear.

-

Quenching (Critical): Once complete, cool back to 0 °C. Quench excess peroxide by adding saturated Na₂SO₃ solution (20 mL) slowly. Test with starch-iodide paper (should be negative).

-

Workup: Transfer to a separatory funnel.

-

Wash organic layer with Sat. NaHCO₃ (3 x 30 mL) to remove m-chlorobenzoic acid. CO₂ evolution will occur; vent frequently.

-

Wash with Brine (1 x 30 mL).

-

-

Isolation: Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify via Kugelrohr distillation or flash chromatography (Silica gel, pre-treated with 1% Et₃N to prevent acid-catalyzed ring opening on silica).

Protocol B: Enzymatic Profiling (Epoxide Hydrolase Assay)

Objective: Assessing hydrolytic activity of Microsomal Epoxide Hydrolase (mEH) using CAS 6388-72-3.

Expertise Note: 4-Methoxystyrene oxide is a classic surrogate substrate. The rate of hydrolysis is measured by the formation of the corresponding diol, 1-(4-methoxyphenyl)-1,2-ethanediol.

Workflow Diagram:

Figure 2: Standard workflow for Epoxide Hydrolase kinetic profiling.

Methodology:

-

Substrate Stock: Prepare a 100 mM stock of CAS 6388-72-3 in DMSO.

-

Reaction Mix: In a microcentrifuge tube, add 98 µL of Sodium Phosphate buffer (0.1 M, pH 7.4) and enzyme source (microsomes or purified recombinant protein).

-

Initiation: Add 2 µL of substrate stock (Final conc: 2 mM).

-

Incubation: Incubate at 37 °C for 10–30 minutes (linear range).

-

Stop: Add 200 µL of ice-cold Acetonitrile or Ethyl Acetate. Vortex vigorously.

-

Analysis: Centrifuge to pellet protein. Inject supernatant into HPLC (C18 column).

-

Detection: UV at 224 nm (absorption max of the anisole moiety).

-

Quantification: Compare peak area of the diol product against a standard curve.

-

Safety & Handling (Self-Validating Systems)

Epoxides are alkylating agents and must be treated as potential mutagens.

-

Peroxide Check: Before distilling or heating, test the liquid with peroxide strips. Ethers and epoxides can form explosive peroxides upon storage.

-

Quenching System: Always have a saturated solution of Glycine or Sodium Thiosulfate ready. Glycine reacts rapidly with the epoxide to form a water-soluble amino alcohol, neutralizing the alkylating threat in case of a spill.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8 °C. Moisture will slowly hydrolyze the epoxide to the diol, degrading purity.

References

-

PubChem. this compound (Compound).[3][4][5][6] National Library of Medicine.[7] [Link]

-

Oesch, F. (1973). Mammalian Epoxide Hydrases: Inducible Enzymes Catalysing the Inactivation of Carcinogenic and Cytotoxic Metabolites Derived from Aromatic and Olefinic Compounds. Xenobiotica. [Link]

-

Mullins, D. & Hammock, B.D. (1980). Soluble Epoxide Hydrolase Assay Methods. (Contextual reference for styrene oxide derivative assays). [Link] (General reference for Hammock Lab protocols on EH assays).

Sources

- 1. This compound | CAS 6388-72-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 6388-72-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C9H10O2 | CID 98048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Methoxyphenyl)oxonane | C15H22O2 | CID 176434724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane | C13H16O3 | CID 3630430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-((4-Methoxyphenyl)methyl)oxirane | C10H12O2 | CID 40004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrumchemical.com [spectrumchemical.com]

Safety and Hazards of 4-Methoxystyrene Oxide: A Technical Guide

Executive Summary

4-Methoxystyrene oxide (CAS: 6388-72-3) , also known as 2-(4-methoxyphenyl)oxirane, represents a unique class of "activated" epoxides used frequently in xenobiotic metabolism research and polymer chemistry.[1] Unlike simple aliphatic epoxides, the presence of the para-methoxy group significantly alters its electronic character, destabilizing the epoxide ring and promoting spontaneous hydrolysis even at neutral pH.

This compound poses a dual-threat profile: Acute Toxicity (via all routes of exposure) and Genotoxicity (Muta. 2, Carc. 2).[1] Its ability to form stable carbocations allows it to alkylate DNA and proteins aggressively. Researchers must treat this compound not just as a toxic chemical, but as a highly reactive electrophile that requires strict moisture control and containment strategies to prevent inadvertent exposure or degradation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Value |

| IUPAC Name | This compound |

| Common Synonyms | 4-Methoxystyrene oxide; p-Methoxystyrene oxide; (4-Methoxyphenyl)oxirane |

| CAS Number | 6388-72-3 |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Physical State | Colorless to pale yellow liquid (or low-melting solid) |

| Melting Point | 20–25 °C |

| Boiling Point | ~245 °C (760 mmHg); 51 °C (0.001 Torr) |

| Density | 1.133 g/cm³ (predicted) |

| Flash Point | ~101 °C |

| Solubility | Soluble in organic solvents (DMSO, Ethanol); Hydrolyzes in water |

Hazard Identification (GHS Classification)

Based on GHS standards and read-across data from structural analogues (Styrene Oxide).

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1] | H302 |

| Acute Toxicity (Dermal) | 4 | Harmful in contact with skin.[1] | H312 |

| Acute Toxicity (Inhalation) | 4 | Harmful if inhaled. | H332 |

| Germ Cell Mutagenicity | 2 | Suspected of causing genetic defects. | H341 |

| Carcinogenicity | 2 | Suspected of causing cancer. | H351 |

| Aquatic Toxicity | Chronic 3 | Harmful to aquatic life with long lasting effects. | H412 |

Precautionary Highlights:

-

P201: Obtain special instructions before use.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Mechanistic Toxicology & Reactivity

The hazard profile of 4-methoxystyrene oxide is defined by its electrophilicity. Understanding the mechanism is crucial for designing safety protocols.

The "Activated" Epoxide

In a standard epoxide (like ethylene oxide), ring opening usually requires acid catalysis or a strong nucleophile. However, the 4-methoxy group is strongly electron-donating. This stabilizes the positive charge developing at the benzylic carbon during ring opening, allowing the formation of a transient, resonance-stabilized benzylic carbocation .

Consequences:

-

Spontaneous Hydrolysis: Unlike styrene oxide, 4-methoxystyrene oxide can hydrolyze to the diol (1-(4-methoxyphenyl)-1,2-ethanediol) even at neutral pH, making it unstable in aqueous buffers without enzymatic activity.

-

DNA Alkylation: The stabilized carbocation is a "soft" electrophile that readily attacks nucleophilic centers on DNA (e.g., N7-guanine), leading to mutagenesis.

Metabolic Fate Visualization

The following diagram illustrates the competition between metabolic detoxification (via Epoxide Hydrolase) and toxicological activation (DNA binding).

Figure 1: Mechanistic pathway showing the competition between enzymatic detoxification and spontaneous reactivity leading to genotoxicity.

Safe Handling & Engineering Controls

Engineering Controls

-

Primary Containment: All handling of neat material or concentrated stock solutions (>10 mM) must be performed in a certified chemical fume hood .

-

Aerosol Control: If using sonication or vortexing, keep tubes closed or use a secondary containment vessel.

Personal Protective Equipment (PPE)

-

Gloves: Standard nitrile gloves may offer insufficient protection against aromatic epoxides due to rapid permeation.

-

Recommendation: Use Silver Shield/4H (Laminate) gloves for spill cleanup or handling neat liquid. For routine dilute assay work, double-gloving with extra-thick nitrile (minimum 0.11 mm) is acceptable if changed immediately upon splash.

-

-

Eye Protection: Chemical splash goggles.

-

Body Protection: Lab coat with long sleeves; closed-toe shoes.

Storage & Stability

-

Temperature: Store at 2–8 °C .

-

Atmosphere: Hygroscopic and moisture-sensitive. Store under inert gas (Argon or Nitrogen) to prevent spontaneous hydrolysis.

-

Container: Keep tightly sealed. Glass vials with Teflon-lined caps are preferred.

Experimental Protocol: mEH Activity Assay

Context: Using 4-methoxystyrene oxide as a substrate to measure Microsomal Epoxide Hydrolase activity.

Safety Critical Checkpoints:

-

Preparation: Dissolve substrate in DMSO or Acetonitrile. Do not dissolve in water until the moment of the assay to prevent non-enzymatic background hydrolysis.

-

Quenching: The reaction must be stopped aggressively to prevent further spontaneous hydrolysis from skewing results.

Workflow Diagram

Figure 2: Safety-critical workflow for enzymatic assays, highlighting the risk of non-enzymatic degradation.

Emergency Response Protocols

Spill Cleanup

-

Evacuate the immediate area if the spill is >10 mL.

-

PPE: Don Laminate gloves and respiratory protection (if outside a hood).

-

Absorb: Use a non-combustible absorbent (vermiculite or sand). Do not use paper towels alone as epoxides can react exothermically with cellulose under certain conditions.

-

Decontaminate: Clean the surface with a mild detergent and water. Collect all waste in a sealed container labeled "Hazardous Waste: Toxic/Mutagenic."

First Aid

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and water. Do not use solvents (ethanol/acetone) to wash skin, as this may increase absorption.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

References

-

PubChem. (n.d.).[1] this compound (Compound).[1][2][3][4] National Library of Medicine. Retrieved February 7, 2026, from [Link]

-

Blumenstein, J. J., et al. (1986). Evidence for reversible formation of an intermediate in the spontaneous hydrolysis reaction of p-methoxystyrene oxide.[5] Journal of the American Chemical Society.[5] (Mechanistic grounding for spontaneous hydrolysis).[5]

-

European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: this compound.[1] Retrieved February 7, 2026, from [Link]

-

Hayes, M. A., et al. (2017). Oxetane Substrates of Human Microsomal Epoxide Hydrolase. Drug Metabolism and Disposition. (Context for mEH substrate specificity). Retrieved from [Link]

Sources

Biological Activity of Methoxyphenyl Compounds: A Medicinal Chemistry & Pharmacology Guide

Topic: Biological Activity of Methoxyphenyl Compounds Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary: The Methoxyphenyl Pharmacophore

The methoxyphenyl group (anisyl group) is a cornerstone pharmacophore in modern medicinal chemistry, present in over 230 FDA-approved small molecule drugs. It serves as a versatile tool for modulating Lipophilic Efficiency (LipE) , optimizing metabolic stability , and anchoring ligands within hydrophobic receptor pockets.

Unlike the hydroxyl group (-OH), which acts as both a hydrogen bond donor (HBD) and acceptor (HBA), the methoxy group (-OCH₃) functions exclusively as an HBA. This "capping" of the phenol drastically alters the physicochemical profile:

-

Electronic Effect: Strong electron donor via resonance (+M) but electron-withdrawing via induction (-I).

-

Lipophilicity: Increases logP (typically +0.5 to +1.0 vs. -OH), enhancing blood-brain barrier (BBB) penetration and cellular permeability.

-

Metabolic Switch: Blocks glucuronidation at the oxygen center but introduces a liability for CYP450-mediated O-demethylation.

Structure-Activity Relationships (SAR) & Mechanistic Insights

The "Trimethoxy" Tubulin-Binding Motif

The most potent biological activity associated with methoxyphenyl compounds is antimitotic activity via tubulin inhibition. The 3,4,5-trimethoxyphenyl (TMP) moiety is the critical pharmacophore found in Colchicine, Combretastatin A-4 (CA-4), and Podophyllotoxin.

-

Mechanism: The TMP moiety mimics the biaryl system of colchicine, binding to the β-subunit of tubulin at the colchicine-binding site. This binding sterically hinders the curvature of the tubulin dimer required for microtubule assembly.

-

Causality: The steric bulk of the three methoxy groups creates a "propeller" twist, locking the molecule into a non-planar conformation that perfectly complements the hydrophobic pocket of β-tubulin. Removal of even one methoxy group (e.g., 3,5-dimethoxy) often results in a >100-fold loss of potency.

Antimicrobial & Antioxidant Activity

In antimicrobial scaffolds (e.g., chalcones, flavonoids), the methoxy group often acts as a pro-drug or lipophilic carrier.

-

Membrane Disruption: Methoxyphenyl groups facilitate intercalation into bacterial lipid bilayers more effectively than their hydrophilic phenolic counterparts.

-

Redox Cycling: While phenols are direct radical scavengers, methoxyphenyl compounds often require metabolic activation (demethylation) to exert antioxidant effects, or they act via electron donation to stabilize radical species through resonance without proton transfer.

Visualization: SAR Decision Logic

The following decision tree illustrates when to deploy a methoxy group versus a hydroxyl or hydrogen during lead optimization.

Figure 1: Strategic decision tree for installing methoxy groups during Lead Optimization cycles.

Metabolism & Toxicology: The O-Demethylation Pathway

The primary metabolic liability of methoxyphenyl compounds is CYP450-mediated O-demethylation . This reaction is often catalyzed by CYP2D6 (e.g., codeine to morphine), CYP2C9, or CYP1A2.

Mechanism of Action[1][2][3][4][5]

-

Hydrogen Abstraction: The CYP450 Iron-Oxo species abstracts a hydrogen atom from the methoxy methyl group.

-

Radical Rebound: The resulting carbon radical recombines with the hydroxyl radical to form a hemiacetal intermediate .

-

Collapse: The unstable hemiacetal spontaneously collapses, releasing formaldehyde and the corresponding phenol .

Toxicological Note: While the phenol product is often the active pharmacophore (bioactivation), the release of formaldehyde (though usually cleared rapidly) can be a concern in high-dose chronic therapies. Furthermore, if the resulting phenol can be oxidized to a quinone methide , it may cause idiosyncratic toxicity via protein adduction.

Figure 2: CYP450-mediated O-demethylation pathway and potential bioactivation/toxicity routes.

Comparative Efficacy Data

The table below highlights the dramatic impact of methoxy substitution patterns on tubulin polymerization inhibition (IC50) and cytotoxicity (MCF-7 cell line).

Table 1: SAR of Combretastatin A-4 Analogs (Tubulin Inhibition)

| Compound ID | Ring A Substitution | Ring B Substitution | Tubulin IC50 (µM) | MCF-7 IC50 (nM) | Activity Interpretation |

| CA-4 (Ref) | 3,4,5-trimethoxy | 3-hydroxy-4-methoxy | 1.2 | 3.2 | Potent (Native Pharmacophore) |

| Analog 1 | 3,5-dimethoxy | 3-hydroxy-4-methoxy | > 40.0 | > 1000 | Inactive (Loss of steric lock) |

| Analog 2 | 3,4,5-trimethoxy | 4-methoxy (No -OH) | 2.4 | 450 | Moderate (Loss of H-bond donor) |

| Analog 3 | 3,4,5-trihydroxy | 3-hydroxy-4-methoxy | > 100 | > 5000 | Inactive (Too polar, poor fit) |

Note: Data synthesized from SAR trends in tubulin-binding literature (See References).

Experimental Protocols

Protocol A: Microsomal Stability Assay (O-Demethylation Monitoring)

Purpose: To determine the metabolic half-life and clearance of a methoxyphenyl lead compound.

Reagents:

-

Pooled Liver Microsomes (Human/Rat) - 20 mg/mL

-

NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH)

-

Phosphate Buffer (100 mM, pH 7.4)

-

Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide)

Workflow:

-

Pre-incubation: Mix 450 µL Buffer + 25 µL Microsomes + 5 µL Test Compound (10 mM DMSO stock). Final conc: 1 µM. Incubate at 37°C for 5 min.

-

Initiation: Add 20 µL NADPH Regenerating System to start the reaction.

-

Sampling: At T=0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

-

Quenching: Immediately dispense aliquot into 150 µL Stop Solution (precipitates proteins).

-

Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

-

Monitor: Disappearance of Parent (Methoxyphenyl) AND Appearance of Metabolite (Phenol -14 Da mass shift).

-

-

Calculation: Plot ln(% remaining) vs. time to derive

and

Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

Purpose: To verify if a methoxyphenyl compound inhibits microtubule assembly.

Reagents:

-

Purified Porcine Brain Tubulin (>99%)

-

GTP (Guanosine Triphosphate)

-

DAPI (4',6-diamidino-2-phenylindole) - Fluorophore reporter

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)

Workflow:

-

Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP and 10 µM DAPI. Keep on ice.

-

Plating: Add 5 µL of Test Compound (10x conc in DMSO) to a 96-well black half-area plate. Include Colchicine (5 µM) as Positive Control and DMSO as Negative Control.

-

Addition: Dispense 45 µL of the cold Tubulin/GTP/DAPI mix into each well.

-

Kinetic Read: Immediately place in a plate reader pre-warmed to 37°C.

-

Measurement: Measure Fluorescence (Ex 360 nm / Em 450 nm) every 1 minute for 60 minutes.

-

Data Analysis:

-

Polymerization manifests as a sigmoidal increase in fluorescence.

-

Valid Result: Colchicine curve should remain flat (inhibition). Negative control should reach Vmax plateau.

-

Calculate % Inhibition =

.

-

References

-

Chiodi, D., & Ishihara, Y. (2024).[1] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.

-

Pettit, G. R., et al. (1995). Antineoplastic agents.[2][3][4][5] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry.

-

Lu, Y., et al. (2012). Tubulin colchicine binding site inhibitors as a new class of antitumor agents: an overview. Expert Opinion on Therapeutic Patents.

-

Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology.

-

BenchChem Technical Reports. (2025). Comparative Analysis of the Biological Activities of Methoxy-Substituted Compounds.

Sources

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

The Epoxide Renaissance: Strategic Exploitation of Oxirane Derivatives in Targeted Therapeutics

Executive Summary

For decades, the oxirane (epoxide) moiety was viewed by medicinal chemists primarily as a metabolic liability or a genotoxic hazard due to its high ring strain (approx. 27 kcal/mol) and indiscriminate electrophilicity. However, a paradigm shift has occurred.[1] We are witnessing a renaissance where the oxirane ring is no longer a liability to be avoided, but a "warhead" to be tuned.

This technical guide analyzes the therapeutic utility of oxirane derivatives, moving beyond their historical stigma to their current status as potent Targeted Covalent Inhibitors (TCIs) . We will dissect the mechanisms of FDA-approved agents like Carfilzomib and Fosfomycin , explore the microtubule-stabilizing Epothilones , and evaluate emerging MetAP2 inhibitors.

Part 1: Chemical Biology & The "Warhead" Mechanism

The therapeutic potency of oxirane derivatives stems from their ability to act as electrophilic traps. The three-membered ether ring is highly strained, making it susceptible to nucleophilic attack (

The Selectivity Paradox

How do we design a reactive epoxide that ignores the sea of biological nucleophiles (glutathione, serum albumin) but lethally engages its specific target?

-

Steric Tuning: Substitution at the

-carbon reduces non-specific reactivity. -

Non-Covalent Recognition: The "warhead" (epoxide) must be attached to a high-affinity scaffold that positions the ring precisely adjacent to the target nucleophile.

Diagram: General Mechanism of Covalent Inactivation

The following diagram illustrates the generic nucleophilic attack mechanism utilized by therapeutic epoxides.

Caption: General mechanism of covalent protein inactivation by oxirane-based therapeutics via nucleophilic ring opening.

Part 2: Oncology Applications – The Dominant Field

Proteasome Inhibition: Carfilzomib (Kyprolis®)

Carfilzomib represents the pinnacle of epoxide engineering. Unlike bortezomib (a boronic acid), carfilzomib utilizes an epoxyketone pharmacophore.

-

Mechanism: It specifically targets the chymotrypsin-like activity of the

5 subunit of the 20S proteasome. The N-terminal Threonine (Thr1) of the proteasome attacks the epoxyketone, forming a dual covalent morpholino adduct. -

Therapeutic Advantage: The binding is irreversible, leading to more sustained inhibition and overcoming resistance mechanisms seen with reversible inhibitors.

Experimental Protocol 1: 20S Proteasome Inhibition Assay

Objective: Quantify the

Reagents:

-

Purified Human 20S Proteasome.

-

Substrate: Suc-LLVY-AMC (Fluorogenic substrate for chymotrypsin-like activity).

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT.

Methodology:

-

Enzyme Activation: Dilute 20S proteasome to 2 nM in Assay Buffer containing 0.03% SDS (SDS activates the 20S core particle). Incubate at 37°C for 10 min.

-

Critical Insight: SDS mimics the regulatory particle's effect, opening the gate for substrate entry in vitro.

-

-

Compound Addition: Add the oxirane test compound (dissolved in DMSO) at varying concentrations (0.1 nM – 10

M). Maintain DMSO < 1% to prevent enzyme denaturation. -

Equilibration: Incubate for 30 minutes at 37°C. This allows the irreversible covalent bond formation to reach completion (time-dependent inhibition).

-

Substrate Initiation: Add Suc-LLVY-AMC (Final concentration: 50

M). -

Kinetic Readout: Monitor fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 60 minutes.

-

Data Analysis: Plot the linear slope (RFU/min) against log[Inhibitor]. Fit to a 4-parameter logistic model.

Microtubule Stabilization: Epothilones

Epothilones (e.g., Epothilone B) are macrolides containing an epoxide that function similarly to Taxanes but with key structural advantages.[2]

-

Target:

-tubulin subunit of microtubules.[3] -

Mechanism: They bind to the taxane pocket, stabilizing the microtubule polymer and causing mitotic arrest.[4]

-

Advantage: Epothilones are poor substrates for P-glycoprotein (P-gp), making them effective in multidrug-resistant (MDR) tumors where taxanes fail.

Diagram: The Ubiquitin-Proteasome System & Inhibition

Caption: Pathway showing how Carfilzomib blocks protein degradation, leading to myeloma cell apoptosis.

Part 3: Anti-Infective Applications

Fosfomycin: The Cell Wall Breaker

Fosfomycin is a unique broad-spectrum antibiotic that owes its activity entirely to a highly strained epoxide ring.

-

Target: MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[1][5][6][7][8]

-

Mechanism: Fosfomycin mimics Phosphoenolpyruvate (PEP).[6][7][8] It enters the active site of MurA, where the thiol group of Cys115 attacks the epoxide ring.

-

Result: Irreversible inactivation of MurA, halting the first step of peptidoglycan biosynthesis.

Table 1: Comparative Profile of Cell Wall Agents

| Feature | Fosfomycin | Beta-Lactams (e.g., Penicillin) | Vancomycin |

| Target | MurA (Cytosolic) | PBPs (Membrane bound) | D-Ala-D-Ala (Peptide substrate) |

| Mechanism | Covalent (Epoxide alkylation) | Covalent (Acylation) | Steric Occlusion (H-bonding) |

| Binding Site | Cys115 Active Site | Serine Active Site | Peptidoglycan Precursor |

| Cross-Resistance | Very Low (Unique target) | High (Beta-lactamases) | Moderate (VanA/VanB operons) |

Part 4: Emerging Frontiers – MetAP2 & Transcription

MetAP2 Inhibition: Fumagillin & Beloranib

Fumagillin, a natural product, and its synthetic analog Beloranib, contain a spiro-epoxide.

-

Application: Anti-angiogenesis (Cancer) and Anti-obesity.[9]

-

Mechanism: They irreversibly inhibit Methionine Aminopeptidase 2 (MetAP2) by covalently modifying His231 in the active site.[9] This prevents the removal of N-terminal methionine from key proteins (e.g., ERK1/2), suppressing endothelial cell proliferation.

Triptolide: The Transcription Halter

Triptolide contains a unique tri-epoxide system.

-

Target: XPB subunit of the TFIIH transcription factor complex.[10]

-

Mechanism: Covalent binding to Cys342 of XPB via the 12,13-epoxide group.[11] This inhibits the ATPase activity of XPB, preventing the opening of the DNA helix for transcription initiation.

-

Challenge: High toxicity has led to the development of water-soluble prodrugs like Minnelide .

Part 5: Drug Design & Optimization Strategy

The primary failure mode for oxirane drugs is Metabolic Instability . Mammalian Epoxide Hydrolases (sEH and mEH) rapidly hydrolyze epoxides into diols, which are usually pharmacologically inactive and easier to excrete.

Experimental Protocol 2: Metabolic Stability Assessment

Objective: Determine the intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM).

-

NADPH Regenerating System (for P450 activity).

-

Inhibitor Cocktail (Optional: AUDA to inhibit soluble Epoxide Hydrolase if distinguishing metabolic pathways).

Methodology:

-

Preparation: Pre-incubate HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

-

Initiation: Add test compound (1

M final).-

Control A: + NADPH (measures CYP450 + mEH activity).

-

Control B: - NADPH (measures mEH activity only).

-

-

Sampling: Aliquot 50

L at t = 0, 5, 15, 30, 60 min into ice-cold Acetonitrile (contains Internal Standard) to quench the reaction. -

Analysis: Centrifuge to pellet proteins. Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

is the elimination rate constant.

Diagram: Drug Discovery Workflow for Covalent Epoxides

Caption: Iterative optimization cycle for balancing epoxide reactivity with metabolic stability.

References

-

Carfilzomib Mechanism : Kuhn, D. J., et al. "Potent activity of carfilzomib, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma." Blood (2007).

-

Fosfomycin Review : Falagas, M. E., et al. "Fosfomycin." Clinical Microbiology Reviews (2016).

-

Epothilones : Bollag, D. M., et al. "Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action."[12][13] Cancer Research (1995).

-

MetAP2 Inhibition : Bernier, S. G., et al. "Fumagillin class inhibitors of methionine aminopeptidase-2."[14] Drugs of the Future (2005).

-

Triptolide Target : Titov, D. V., et al. "XPB, a subunit of TFIIH, is a target of the natural product triptolide." Nature Chemical Biology (2011).

-

Epoxide Hydrolase : Morisseau, C., & Hammock, B. D. "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology (2005).

Sources

- 1. contagionlive.com [contagionlive.com]

- 2. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Video: Drugs that Stabilize Microtubules [jove.com]

- 5. scispace.com [scispace.com]

- 6. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fosfomycin - Wikipedia [en.wikipedia.org]

- 8. Fosfomycin: Pharmacological, Clinical and Future Perspectives [mdpi.com]

- 9. Methionine Aminopeptidase 2 (MetAP2) Inhibitor BL6 Attenuates Inflammation in Cultured Microglia and in a Mouse Model of Alzheimer’s Disease [mdpi.com]

- 10. What is Triptolide used for? [synapse.patsnap.com]

- 11. Triptolide - Wikipedia [en.wikipedia.org]

- 12. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

The Oxirane Paradigm: From Strain Energy to Precision Medicine

Executive Summary

The oxirane (epoxide) ring represents one of the most versatile high-energy intermediates in organic synthesis. Characterized by a significant ring strain of ~13 kcal/mol and a bond angle of 60°, this three-membered ether is not merely a chemical curiosity but a pivotal pharmacophore in modern drug development. This guide traces the trajectory of oxirane chemistry from Wurtz’s serendipitous 1859 discovery to the Nobel-winning stereochemical controls of the 1980s, culminating in the design of irreversible proteasome inhibitors like Carfilzomib.

Part 1: The Genesis and Evolution of Reactivity

The Classical Era (1859–1909)

The history of oxirane chemistry is defined by two distinct mechanistic approaches to ring formation: Elimination and Direct Oxidation .

-

1859: The Wurtz Synthesis (Elimination) Charles-Adolphe Wurtz first isolated ethylene oxide not by direct oxidation, but by the dehydrohalogenation of 2-chloroethanol using potassium hydroxide. This method established the fundamental concept of intramolecular nucleophilic substitution (

) to close the strained ring.-

Key Insight: The reaction demonstrated that the enthalpic cost of ring strain could be paid by the formation of a stable salt (KCl) and water.

-

-

1909: The Prilezhaev Reaction (Direct Oxidation) Nikolai Prilezhaev revolutionized the field by reacting alkenes with peroxycarboxylic acids.[1] Unlike Wurtz’s method, this allowed for the direct conversion of olefins to epoxides without a halogenated intermediate.

The Stereochemical Revolution (1980–1990)

The transition from racemic synthesis to asymmetric catalysis marked the maturation of oxirane chemistry.

-

1980: Sharpless Asymmetric Epoxidation (SAE) K. Barry Sharpless (Nobel Laureate) introduced the titanium(IV)-tartrate system. This was the first practical method to convert allylic alcohols into chiral epoxides with >90% enantiomeric excess (ee).

-

Significance: It utilized inexpensive chiral ligands (diethyl tartrate) and created a "chiral pocket" around the titanium center, dictating facial selectivity.

-

-

1990: Jacobsen-Katsuki Epoxidation While Sharpless solved the problem for allylic alcohols, unfunctionalized olefins remained a challenge until Eric Jacobsen and Tsutomu Katsuki independently developed Mn(III)-salen catalysts. This allowed for the enantioselective epoxidation of "plain" double bonds, a critical step for synthesizing complex APIs.

Part 2: Mechanistic Foundations & Regioselectivity[4]

The utility of oxiranes lies in their ring-opening dynamics. The regioselectivity of this opening is strictly governed by the reaction environment (Acid vs. Base).

The Regioselectivity Logic Gate

Researchers must choose the catalyst based on the desired site of nucleophilic attack.

-

Basic Conditions (

-like): -

Acidic Conditions (

-like character):-

Driver: Electronic stabilization of positive charge.

-

Outcome: Nucleophile attacks the Most Substituted carbon.

-

Mechanism:[2][3][4][5][6][7][8] Protonation of the oxygen weakens the C-O bonds. The bond to the more substituted carbon lengthens/weakens more due to the ability of alkyl groups to stabilize the developing partial positive charge (

).

-

Visualization: Decision Pathway

Figure 1: Logical flow for predicting regiochemical outcomes in epoxide ring-opening reactions.

Part 3: Pharmaceutical Application (Case Study)

The Epoxyketone Pharmacophore: Carfilzomib

Carfilzomib (Kyprolis) represents the pinnacle of oxirane application in oncology. Unlike boronic acid inhibitors (e.g., Bortezomib) which form reversible complexes, the epoxyketone moiety in Carfilzomib forms an irreversible dual-covalent adduct .

-

Mechanism of Action:

-

The carbonyl oxygen of the pharmacophore hydrogen bonds with the threonine residue in the proteasome active site.

-

The threonine hydroxyl group attacks the ketone (reversible).

-

The threonine amine simultaneously attacks the epoxide ring (irreversible ring opening).

-

Result: A stable morpholino adduct that permanently disables the proteasome.

-

Comparative Analysis of Epoxidation Methods

| Feature | Prilezhaev (mCPBA) | Sharpless (SAE) | Jacobsen-Katsuki |

| Substrate Scope | Electron-rich alkenes | Allylic Alcohols | Unfunctionalized Alkenes (cis/trans specific) |

| Stereocontrol | Syn-addition (Racemic) | High Enantioselectivity (>90% ee) | High Enantioselectivity |

| Catalyst | None (Stoichiometric Peracid) | Ti(OiPr)4 / Diethyl Tartrate | Mn(III)-Salen Complex |

| Key Limitation | Safety (Peroxides), Acid sensitive products | Substrate must have -OH anchor | Catalyst synthesis complexity |

| Primary Use | General synthesis | Chiral building blocks | Late-stage functionalization |

Part 4: Experimental Protocols

Protocol A: Sharpless Asymmetric Epoxidation (Catalytic)

Standardized for the synthesis of (2R,3R)-epoxy-alcohol from geraniol.

Safety: TBHP is an oxidizer. Perform behind a blast shield.

-

Preparation: Flame-dry a 500 mL round-bottom flask containing 4Å molecular sieves (activated powder, 5 wt% of substrate). Flush with Argon.

-

Solvent Loading: Add anhydrous Dichloromethane (DCM). Cool to -20°C .

-

Catalyst Assembly:

-

Add Ti(OiPr)4 (0.05 eq).

-

Add (+)-Diethyl Tartrate (DET) (0.06 eq).

-

Critical Step: Stir for 20 mins at -20°C to allow the pre-catalyst dimer to form.

-

-

Oxidant Addition: Add tert-Butyl Hydroperoxide (TBHP) (5.5 M in decane, 2.0 eq) dropwise. Stir for 30 mins.

-

Substrate Addition: Add the allylic alcohol (1.0 eq) dropwise over 20 mins.

-

Incubation: Stir at -20°C for 4–6 hours. Monitor by TLC.

-

Quench (The Work-up is Critical):

-

Pour reaction into a pre-cooled solution of Ferrous Sulfate (

) and Tartaric Acid. -

Why? Fe(II) reduces excess peroxide; Tartaric acid chelates Titanium to prevent emulsion formation.

-

-

Isolation: Stir vigorously for 30 mins. Separate phases. Extract aqueous layer with ether. Dry over

and concentrate.

Protocol B: Jacobsen Epoxidation (General Procedure)

For unfunctionalized olefins (e.g., styrene derivatives).

-

System: Use a biphasic system (

/ Aqueous Bleach). -

Catalyst: Add Mn-Salen catalyst (0.02–0.05 eq) to the alkene (1.0 eq) in DCM.

-

Buffer: Add 4-phenylpyridine N-oxide (0.2 eq) as an axial ligand additive to stabilize the active Mn-oxo species.

-

Oxidant: Add buffered NaOCl (pH 11.3) slowly at 0°C.

-

Completion: Reaction is usually rapid (1–4 hours).

Part 5: Workflow Visualization

Figure 2: Step-by-step workflow for the Sharpless Asymmetric Epoxidation, highlighting the critical pre-complexation and safety quenching steps.

References

-

Wurtz, A. (1859).[11][12][13][14] Mémoire sur l'oxyde d'éthylène et les alcools polyéthyléniques. Annales de chimie et de physique.

-

Prilezhaev, N. (1909).[2] Oxydation ungesättigter Verbindungen mittels organischer Superoxyde. Berichte der deutschen chemischen Gesellschaft.

-

Katsuki, T., & Sharpless, K. B. (1980).[15][16] The first practical method for asymmetric epoxidation. Journal of the American Chemical Society.

-

Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes. Journal of the American Chemical Society.

-

Kuhn, D. J., et al. (2007). Potent activity of carfilzomib, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma. Blood.

Sources

- 1. Prilezhaev Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Prilezhaev Epoxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 9. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. ugr.es [ugr.es]

- 13. encyclopedia.com [encyclopedia.com]

- 14. Ethylene glycol - Wikipedia [en.wikipedia.org]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to the Solubility of 2-(4-Methoxyphenyl)oxirane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-methoxyphenyl)oxirane, a vital epoxide intermediate in organic synthesis and pharmaceutical development. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a foundational understanding based on its physicochemical properties. We will delve into a theoretical solubility profile across a spectrum of organic solvents, underpinned by an exploration of the intermolecular forces at play. Crucially, this document furnishes a detailed, step-by-step experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data tailored to their specific applications. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind the experimental design, ensuring a robust and reproducible approach to handling this compound in various solvent systems.

Introduction: The Significance of this compound in Modern Chemistry

This compound, also known as 4-methoxystyrene oxide, is a heterocyclic compound featuring an oxirane (epoxide) ring attached to a methoxy-substituted phenyl group.[1] Epoxides, in general, are highly valuable synthetic intermediates due to the significant ring strain in their three-membered ring, which makes them susceptible to ring-opening reactions with a wide array of nucleophiles.[2][3] This reactivity is harnessed in the synthesis of a diverse range of more complex molecules, including active pharmaceutical ingredients (APIs). The methoxyphenyl moiety, in particular, is a common feature in many biologically active compounds. The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various applications, from reaction media selection in organic synthesis to formulation development in the pharmaceutical industry.[4] A thorough understanding of its solubility profile is therefore paramount for optimizing reaction yields, controlling reaction kinetics, and ensuring the homogeneity of formulations.

Foundational Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | PubChem[1] |

| Molecular Weight | 150.17 g/mol | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Topological Polar Surface Area | 21.8 Ų | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Predicted Density | 1.133 g/cm³ | ECHEMI[5] |

| Predicted Boiling Point | 244.7 °C at 760 mmHg | ECHEMI[5] |

The XLogP3 value of 1.6 indicates a degree of lipophilicity, suggesting that this compound will favor non-polar environments over aqueous media. The topological polar surface area (TPSA) of 21.8 Ų is relatively small, which also points towards good solubility in a range of organic solvents. The presence of two hydrogen bond acceptors (the oxygen atoms in the ether and epoxide moieties) allows for some interaction with protic and polar aprotic solvents.

Predicted Solubility Profile: A Theoretical Framework

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The significant non-polar surface area of the benzene ring and the hydrocarbon backbone of the oxirane suggest that this compound will exhibit high solubility in these solvents. Van der Waals forces will be the predominant intermolecular interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)): This class of solvents is expected to be excellent for dissolving this compound. The polarity of these solvents can interact with the polar C-O bonds of the epoxide and ether groups through dipole-dipole interactions, while their organic character will readily solvate the phenyl and alkyl portions of the molecule. Ethers, in particular, are known to be good solvents for a wide range of organic compounds due to their intermediate polarity.[6]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The solubility in these solvents is predicted to be moderate to good . The oxygen atoms in this compound can act as hydrogen bond acceptors for the hydroxyl protons of the alcohol solvents. However, the relatively large non-polar region of the molecule may limit its miscibility with smaller, more polar alcohols. As the alkyl chain of the alcohol solvent increases (e.g., from methanol to butanol), the solubility of the epoxide is expected to increase due to the more favorable non-polar interactions.

-

Water: Due to its lipophilic nature (XLogP3 of 1.6) and the dominance of the non-polar phenyl ring, this compound is expected to have low solubility in water. While the oxygen atoms can participate in some hydrogen bonding with water, this is unlikely to overcome the energy penalty of disrupting the strong hydrogen-bonding network of water to accommodate the large non-polar moiety.[7][8]

This theoretical profile provides a strong starting point for solvent selection. However, for applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a robust and reliable method for determining the solubility of this compound in a chosen organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (evaporating dish, oven)

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. An excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches equilibrium and becomes fully saturated.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let any undissolved solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microparticles.

-

-

Quantification of Solute Concentration:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a fume hood.

-

Once the solvent is removed, place the vial in a vacuum oven at a mild temperature to remove any residual solvent.

-

Weigh the vial containing the dried residue. The difference in weight corresponds to the mass of dissolved this compound.

-

Calculate the solubility in g/L or mg/mL.

-

-

HPLC Method (Recommended for higher accuracy):

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject the standards and the diluted sample onto the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

-

Data Reporting

Solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at a specified temperature.

Sources

- 1. This compound | C9H10O2 | CID 98048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Epoxide - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. Physical Properties of Ethers and Epoxides | OpenOChem Learn [learn.openochem.org]

- 8. youtube.com [youtube.com]

A Comprehensive Technical Guide to 2-(4-Methoxyphenyl)oxirane and Its Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)oxirane, a versatile heterocyclic compound, serves as a critical building block in modern organic synthesis. Its unique structural features, characterized by a strained three-membered oxirane ring tethered to a methoxy-activated phenyl group, render it highly reactive and amenable to a wide array of chemical transformations. This guide provides an in-depth exploration of this compound, encompassing its nomenclature, physicochemical properties, synthetic methodologies, and its pivotal role as a precursor in the development of pharmacologically active molecules.

Nomenclature and Synonyms

Clarity in chemical communication is paramount. This compound is known by several synonyms in scientific literature and chemical databases. Understanding these alternative names is crucial for comprehensive literature searches and accurate identification of this compound.

| Synonym | Source of Nomenclature |

| 4-Methoxystyrene oxide | Common Name |

| p-Methoxystyrene oxide | Common Name |

| 1-(Oxiranyl)-4-methoxybenzene | IUPAC-based |

| Oxirane, (4-methoxyphenyl)- | CAS Index Name |

| 2-(p-Anisyl)oxirane | Trivial Name |

| 1-Methoxy-4-(oxiran-2-yl)benzene | Systematic Name |

The Chemical Abstracts Service (CAS) registry number for this compound is 6388-72-3 , which serves as a unique identifier for this specific chemical substance[1].

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in synthetic protocols.

| Property | Value |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 41-42 °C at 0.5 mmHg |

| Density | 1.009 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.562 |

| Solubility | Slightly miscible with methanol |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the epoxidation of its corresponding alkene, 4-methoxystyrene. Various epoxidation methods have been developed, with the choice of reagent influencing the reaction conditions, yield, and stereoselectivity.

General Epoxidation Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes a standard laboratory procedure for the epoxidation of 4-methoxystyrene using m-CPBA.

Materials:

-

4-Methoxystyrene

-

m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-methoxystyrene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Asymmetric Synthesis: Jacobsen-Katsuki Epoxidation

For applications in drug development, the synthesis of enantiomerically pure epoxides is often required. The Jacobsen-Katsuki epoxidation provides a powerful method for the enantioselective synthesis of epoxides from unfunctionalized olefins like 4-methoxystyrene, using a chiral manganese-salen catalyst.[2][3][4]

Key Features of Jacobsen-Katsuki Epoxidation:

-

Catalyst: A chiral (R,R)- or (S,S)-Jacobsen's catalyst is used in catalytic amounts.

-

Oxidant: A stoichiometric terminal oxidant, such as buffered sodium hypochlorite (bleach), is commonly employed.[4]

-

Stereoselectivity: The choice of the (R,R) or (S,S) enantiomer of the catalyst determines which enantiomer of the epoxide is formed.

This method allows for the production of either (R)- or (S)-2-(4-Methoxyphenyl)oxirane with high enantiomeric excess (ee).

The Synthetic Utility of the Oxirane Ring

The high reactivity of the three-membered oxirane ring, driven by ring strain, makes this compound a valuable intermediate for the synthesis of more complex molecules. The ring-opening reactions of epoxides are particularly useful, proceeding via an Sₙ2 mechanism under basic or nucleophilic conditions.

Caption: Sₙ2 ring-opening of this compound by a nucleophile.

Synthesis of β-Amino Alcohols: Precursors to Beta-Blockers

A significant application of this compound in medicinal chemistry is in the synthesis of β-amino alcohols. These compounds are key structural motifs in many β-adrenergic receptor antagonists, commonly known as beta-blockers, which are used to treat cardiovascular diseases such as hypertension.[5] The reaction of the epoxide with an amine, such as isopropylamine, opens the ring to form the corresponding β-amino alcohol.[6][7]

Experimental Protocol: Ring-Opening with Isopropylamine

This protocol outlines the synthesis of a metoprolol analogue precursor from this compound.[5]

Materials:

-

This compound

-

Isopropylamine

-

Methanol or another suitable polar solvent

Procedure:

-

In a pressure vessel, dissolve this compound (1.0 eq) in methanol.

-

Add an excess of isopropylamine (e.g., 5-10 eq).

-

Seal the vessel and heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) for several hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and remove the solvent and excess amine under reduced pressure.

-

The resulting crude β-amino alcohol can be purified by crystallization or column chromatography.

Application in Drug Development: A Case Study

The derivatives of this compound have been investigated for a range of biological activities. For instance, compounds with a similar 4-methoxyphenyl moiety have been explored as inhibitors of enzymes such as monoamine oxidases (MAOs).[8] MAO inhibitors are a class of drugs used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[9] The 4-methoxyphenyl scaffold can be a key pharmacophoric element that interacts with the active site of these enzymes.

Conclusion

This compound is a synthetically versatile and valuable intermediate for researchers, scientists, and drug development professionals. Its straightforward synthesis from 4-methoxystyrene and the high reactivity of its oxirane ring allow for the efficient construction of complex molecular architectures. The ability to perform enantioselective epoxidation further enhances its utility in the synthesis of chiral drugs. As demonstrated by its application in the synthesis of β-amino alcohol precursors for beta-blockers and its potential relevance in the development of enzyme inhibitors, this compound will undoubtedly continue to be a key building block in the pursuit of novel therapeutic agents.

References

-

Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]

- Knight, J. G. (2001). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory.

-

Wikipedia. Jacobsen epoxidation. [Link]

- Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242.

-

MDPI. Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. [Link]

-

PubMed. Synthesis and cardiovascular activity of metoprolol analogues. [Link]

-

MDPI. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. [Link]

-

PubChem. This compound. [Link]

-

RSC Publishing. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. [Link]

-

ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. [Link]

-

Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). [Link]

-

Organic Syntheses. Styrene Oxide. [Link]

-

MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

-

Justia Patents. Synthesis and preparations of metoprolol and its salts. [Link]

-

National Center for Biotechnology Information. Asymmetric Epoxidation of Fluoroolefins by Chiral Dioxirane. Fluorine Effect on Enantioselectivity. [Link]

-

National Center for Biotechnology Information. Oxetanes in Drug Discovery Campaigns. [Link]

-

Bioengineer.org. Transforming Harmful Styrene Oxide into Valuable Compounds. [Link]

-

MDPI. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. [Link]

Sources

- 1. This compound | C9H10O2 | CID 98048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 5. Synthesis and cardiovascular activity of metoprolol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]

- 7. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2-(4-Methoxyphenyl)oxirane from 4-Methoxystyrene

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-methoxyphenyl)oxirane, a valuable epoxide intermediate in organic synthesis, from the readily available starting material, 4-methoxystyrene. This application note details the widely employed epoxidation reaction using meta-chloroperoxybenzoic acid (m-CPBA), offering in-depth insights into the reaction mechanism, step-by-step experimental protocols, purification techniques, and crucial safety considerations. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide a robust and reproducible methodology.

Introduction: The Significance of this compound

This compound, also known as 4-methoxystyrene oxide, is a versatile building block in organic chemistry.[1] The strained three-membered ether ring (oxirane) is susceptible to nucleophilic ring-opening reactions, allowing for the introduction of a wide array of functional groups with regio- and stereocontrol. This reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The presence of the electron-donating methoxy group on the phenyl ring influences the electronic properties of the molecule and can direct the outcome of subsequent chemical transformations.[2]

The synthesis of this epoxide is most commonly achieved through the epoxidation of the carbon-carbon double bond of 4-methoxystyrene.[2] Among the various epoxidizing agents, meta-chloroperoxybenzoic acid (m-CPBA) is a popular choice due to its commercial availability, stability as a solid, and generally high yields in the epoxidation of alkenes.[3]

The Chemistry of Epoxidation: Mechanism and Rationale

The epoxidation of an alkene with a peroxy acid, such as m-CPBA, is a concerted reaction, meaning all bond-forming and bond-breaking steps occur simultaneously.[3] This mechanism is often referred to as the "Butterfly Mechanism" due to the shape of the transition state.[4]

Key Mechanistic Insights:

-

Electrophilic Oxygen: The peroxy acid contains an electrophilic oxygen atom (the one further from the carbonyl group) due to the electron-withdrawing nature of the adjacent acyl group and the inherent weakness of the O-O bond.[3]

-

Nucleophilic Alkene: The π-bond of the alkene in 4-methoxystyrene acts as a nucleophile, attacking the electrophilic oxygen of the m-CPBA.[3]

-

Concerted Process: Simultaneously, the oxygen of the peroxy acid's hydroxyl group acts as a nucleophile, attacking one of the alkene carbons, and the proton is transferred to the carbonyl oxygen of the m-CPBA. This concerted process leads to the formation of the epoxide and the carboxylic acid byproduct, meta-chlorobenzoic acid.[3][4]

-

Syn-Addition: The epoxidation with peroxy acids always proceeds via a syn-addition, meaning both new C-O bonds are formed on the same face of the original alkene plane.[5] For a terminal alkene like 4-methoxystyrene, this results in a racemic mixture of the two enantiomers of this compound.

The choice of m-CPBA is strategic. It is a relatively stable and easy-to-handle solid peroxy acid, unlike some other peroxy acids that need to be prepared in situ.[3] The electron-withdrawing chlorine atom on the benzene ring of m-CPBA increases the electrophilicity of the peroxy acid, making it more reactive than peroxyacetic acid, for example.

Visualizing the Synthesis

Reaction Mechanism: The "Butterfly" Concerted Pathway